Physicochemical Divergence from D-Proline
2-Propyl-D-proline exhibits a significant increase in lipophilicity and steric bulk relative to the parent D-proline, which directly impacts its molecular recognition and pharmacokinetic profile. The calculated partition coefficient (LogP) for 2-Propyl-D-proline is 1.32, while D-proline has a LogP of -0.06 . The introduction of the α-propyl group also alters the pyrrolidine ring pucker and the cis/trans amide equilibrium, a key determinant in peptide secondary structure [1].
| Evidence Dimension | Lipophilicity (LogP) and Steric Bulk |
|---|---|
| Target Compound Data | Calculated LogP: 1.32 |
| Comparator Or Baseline | D-Proline: Calculated LogP: -0.06 |
| Quantified Difference | ΔLogP ≈ 1.38, indicating a shift from hydrophilic to lipophilic character. |
| Conditions | Calculated properties based on molecular structure using standard algorithms. |
Why This Matters
The increased lipophilicity enhances membrane permeability and target engagement, while the conformational bias provides a distinct tool for designing molecules with specific backbone geometries.
- [1] Karoyan, P., Sagan, S., et al. (2006). Substituted Prolines: Syntheses and Applications in Structure—Activity Relationship Studies of Biologically Active Peptides. ChemInform, 37. doi:10.1002/chin.200627279. View Source
